molecular formula C20H14N2O3 B13134547 3-(9h-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid CAS No. 6341-20-4

3-(9h-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid

Katalognummer: B13134547
CAS-Nummer: 6341-20-4
Molekulargewicht: 330.3 g/mol
InChI-Schlüssel: PMUKWVQVJOMGLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C20H14N2O3. It is known for its unique structure, which combines a fluorenyl group with a pyridine carboxylic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of fluorenylamine with pyridine-2,3-dicarboxylic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-3-carboxylic acid
  • 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-4-carboxylic acid
  • 3-(9H-Fluoren-2-ylcarbamoyl)pyridine-5-carboxylic acid

Uniqueness

3-(9H-Fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

6341-20-4

Molekularformel

C20H14N2O3

Molekulargewicht

330.3 g/mol

IUPAC-Name

3-(9H-fluoren-2-ylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C20H14N2O3/c23-19(17-6-3-9-21-18(17)20(24)25)22-14-7-8-16-13(11-14)10-12-4-1-2-5-15(12)16/h1-9,11H,10H2,(H,22,23)(H,24,25)

InChI-Schlüssel

PMUKWVQVJOMGLC-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(N=CC=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.